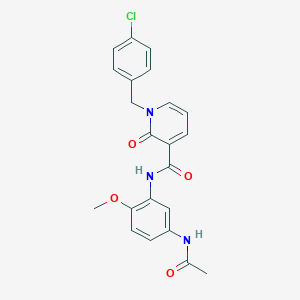
N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 941952-31-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C22H20ClN3O4
- Molecular Weight : 425.9 g/mol
- Structural Features : It contains a dihydropyridine core, an acetamido group, and methoxy and chlorobenzyl substituents, which may contribute to its biological activity.
Preliminary studies suggest that this compound may act through various mechanisms:
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : Its structural components may allow it to interact with various receptors, potentially modulating their activity.
Antinociceptive Effects
Recent studies have indicated significant antinociceptive (pain-relieving) properties:
- In Vivo Studies : The compound demonstrated a reduction in pain responses in animal models when administered at doses of 20 and 50 mg/kg, showing efficacy comparable to known analgesics like acetaminophen .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been evaluated through various assays:
- Formalin Test : Exhibited significant reduction in edema formation induced by carrageenan or croton oil, indicating its anti-inflammatory capabilities .
Comparative Analysis with Related Compounds
A comparison of the biological activities of structurally similar compounds reveals that this compound may exhibit superior activity profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Methoxy group | Moderate analgesic |
| Compound B | Chlorine substitution | High anti-inflammatory |
| This compound | Unique acetamido and methoxy groups | Significant analgesic and anti-inflammatory effects |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Silico Studies : Molecular docking studies indicated high binding affinities with COX enzymes, suggesting potential as an anti-inflammatory agent.
- Toxicity Predictions : Assessments using the DEREK program have identified potential toxicophoric groups, indicating a need for further safety evaluations in clinical settings .
- ADME Properties : Predictions regarding Absorption, Distribution, Metabolism, and Excretion (ADME) suggest favorable profiles for human intestinal absorption and cell permeability .
特性
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-14(27)24-17-9-10-20(30-2)19(12-17)25-21(28)18-4-3-11-26(22(18)29)13-15-5-7-16(23)8-6-15/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXIYUDJWCQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














